molecular formula C22H23N3O2 B2697648 N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]butanamide CAS No. 885173-56-8

N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]butanamide

Cat. No. B2697648
CAS RN: 885173-56-8
M. Wt: 361.445
InChI Key: PZMDDWANJXNQLI-UHFFFAOYSA-N
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Description

N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]butanamide, also known as MPP, is a novel compound with potential applications in scientific research. MPP is a pyridazinone derivative that has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Electrochemical Synthesis Applications

  • Mesoporous nitrogen-doped carbon derived from ionic liquids, including compounds structurally related to N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]butanamide, has shown potential in the electrochemical synthesis of hydrogen peroxide, offering a sustainable and cost-effective method for H2O2 production (Fellinger et al., 2012).

Biological Activity and Drug Development

  • Various analogs of N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]butanamide have been synthesized and evaluated for their inhibitory potential against enzymes like tyrosinase, showcasing their promise in the development of depigmentation drugs with minimal side effects (Raza et al., 2019).

Neuroprotective Effects

  • ONO-1924H, structurally similar to N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]butanamide, has been identified as a novel inhibitor of poly ADP-ribose polymerase (PARP), showing effective neuroprotection and therapeutic potential for the treatment of ischemic stroke (Kamanaka et al., 2004).

Synthesis and Characterization of Complexes

  • The synthesis and characterization of polypyridine ruthenium(II) complexes containing different monodentate ligands, which could be related to the structural framework of N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]butanamide, indicate the high stability and potential for application in various ligand interchange reactions (Bonnet et al., 2003).

Antimicrobial, Anticancer, and DNA Interaction Studies

  • A study on N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, a compound with structural similarities, highlights its antimicrobial, anticancer, and antileishmanial activities, in addition to its interaction with DNA, underscoring the compound's multifaceted biological significance and potential therapeutic applications (Sirajuddin et al., 2015).

properties

IUPAC Name

N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-4-8-19(26)23-22-20(17-9-6-5-7-10-17)21(27)16(3)24-25(22)18-13-11-15(2)12-14-18/h5-7,9-14H,4,8H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMDDWANJXNQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=O)C(=NN1C2=CC=C(C=C2)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]butanamide

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